Insulin-glulisine
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Overview
Description
Insulin glulisine is a rapid-acting insulin analogue used primarily for the management of diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, helping to control blood glucose levels more effectively. Insulin glulisine differs from human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Insulin glulisine is synthesized using recombinant DNA technology. The gene encoding insulin glulisine is inserted into a suitable host, typically Escherichia coli or Saccharomyces cerevisiae, which then produces the insulin analogue. The process involves fermentation, purification, and refolding of the protein to achieve the correct three-dimensional structure .
Industrial Production Methods: Industrial production of insulin glulisine involves large-scale fermentation in bioreactors, followed by multiple purification steps including chromatography and filtration. The final product is formulated with excipients to ensure stability and efficacy. The production process is tightly regulated to maintain high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Insulin glulisine undergoes various chemical reactions, including:
Oxidation: Insulin glulisine can be oxidized, particularly at the methionine residues, which can affect its stability and activity.
Reduction: Disulfide bonds within the insulin molecule can be reduced, leading to denaturation.
Substitution: The amino acid substitutions at positions B3 and B29 are critical for its rapid-acting properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol.
Reaction Conditions: Typically, these reactions are carried out under controlled pH and temperature to prevent degradation.
Major Products Formed:
Oxidation Products: Oxidized methionine residues.
Reduction Products: Reduced insulin with broken disulfide bonds, leading to inactive forms.
Scientific Research Applications
Insulin glulisine is extensively used in scientific research, particularly in the fields of:
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of rapid-acting insulins in diabetic patients.
Biology: Research on insulin signaling pathways and glucose metabolism often utilizes insulin glulisine.
Chemistry: Studies on protein folding, stability, and interactions frequently involve insulin analogues like insulin glulisine.
Industry: Insulin glulisine is used in the development of new insulin delivery systems and formulations
Mechanism of Action
Insulin glulisine exerts its effects by binding to insulin receptors on the surface of cells, particularly in muscle and adipose tissue. This binding activates the insulin receptor, a tyrosine kinase, which then triggers a cascade of downstream signaling pathways. These pathways promote glucose uptake, glycogen synthesis, and lipid metabolism. The rapid action of insulin glulisine is due to its reduced tendency to form hexamers, allowing it to be absorbed more quickly into the bloodstream .
Comparison with Similar Compounds
- Insulin lispro
- Insulin aspart
- Regular human insulin
Comparison:
- Insulin glulisine vs. Insulin lispro: Both are rapid-acting insulins, but insulin glulisine has a slightly faster onset of action.
- Insulin glulisine vs. Insulin aspart: Insulin glulisine and insulin aspart have similar pharmacokinetic profiles, but insulin glulisine may offer more flexibility in dosing.
- Insulin glulisine vs. Regular human insulin: Insulin glulisine acts more quickly than regular human insulin, making it more suitable for controlling postprandial blood glucose spikes .
Insulin glulisine’s unique amino acid substitutions confer its rapid-acting properties, distinguishing it from other insulin analogues and making it a valuable tool in diabetes management.
Properties
Molecular Formula |
C258H384N64O78S6 |
---|---|
Molecular Weight |
5823 g/mol |
IUPAC Name |
4-[[2-[[[6-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-[5-carbamimidamido-1-[2-[1-[1-[1-[1-[2-[N-[4-carboxy-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxybutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271) |
InChI Key |
RCHHVVGSTHAVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCC(=O)O)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CCCCN)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O |
Origin of Product |
United States |
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